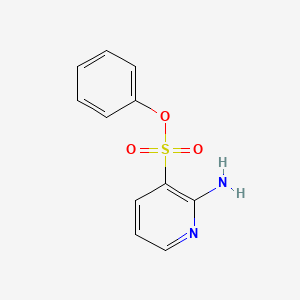![molecular formula C16H16Br2OS2 B12588757 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL CAS No. 630131-13-4](/img/structure/B12588757.png)
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is an organic compound characterized by the presence of bromophenyl and sulfanyl groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL typically involves the reaction of 4-bromothiophenol with 1,4-dibromobutane under basic conditions to form the intermediate 1,4-bis[(4-bromophenyl)sulfanyl]butane. This intermediate is then subjected to oxidation to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL involves its interaction with biological molecules. The bromophenyl groups can interact with cellular components, leading to antimicrobial effects. The sulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can disrupt cellular processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)sulfane: Similar structure but lacks the butanol backbone.
1,4-bis(sulfanyl)butan-2-ol: Similar backbone but lacks the bromophenyl groups.
Uniqueness
1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is unique due to the combination of bromophenyl and sulfanyl groups attached to a butanol backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
630131-13-4 |
|---|---|
Molecular Formula |
C16H16Br2OS2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
1,4-bis[(4-bromophenyl)sulfanyl]butan-2-ol |
InChI |
InChI=1S/C16H16Br2OS2/c17-12-1-5-15(6-2-12)20-10-9-14(19)11-21-16-7-3-13(18)4-8-16/h1-8,14,19H,9-11H2 |
InChI Key |
HOWSZLRKONOYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC(CSC2=CC=C(C=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
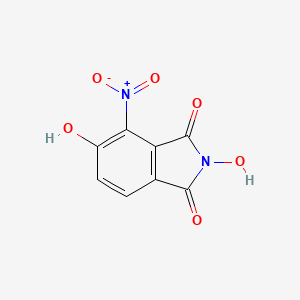

![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
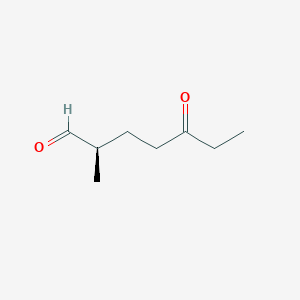
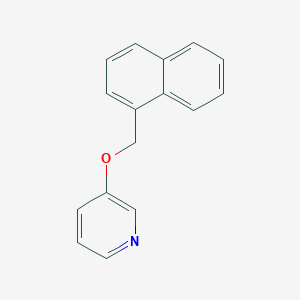

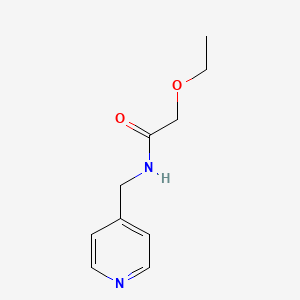
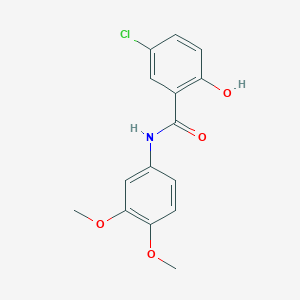
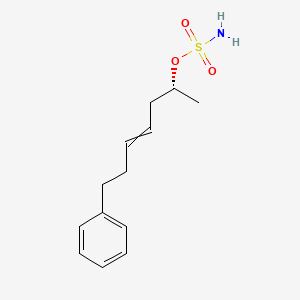
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
